Sodium ferulate

描述

阿魏酸钠是阿魏酸的钠盐,阿魏酸是一种常见于植物细胞壁的化合物。它以其抗氧化特性而闻名,并被用于中药治疗心血管和脑血管疾病。 阿魏酸钠也被用于预防血栓形成,但支持这些效果的高质量临床证据有限 .

准备方法

合成路线和反应条件: 阿魏酸钠可以通过阿魏酸的酯化反应,随后用氢氧化钠中和来合成。 反应通常包括将阿魏酸溶解在醇溶剂中,例如甲醇或乙醇,然后加入氢氧化钠形成钠盐 .

工业生产方法: 在工业环境中,阿魏酸钠通常通过从植物来源中提取阿魏酸制备,例如当归根或川芎。 提取的阿魏酸随后进行酯化和中和过程,得到阿魏酸钠 .

化学反应分析

反应类型: 阿魏酸钠会发生多种化学反应,包括:

氧化: 阿魏酸钠可以被氧化成醌类和其他氧化产物。

还原: 它可以被还原成二氢阿魏酸。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要产品:

氧化: 醌类和其他氧化衍生物。

还原: 二氢阿魏酸。

取代: 各种取代的阿魏酸衍生物.

科学研究应用

Neuroprotective Effects

Neuroprotection and Antidepressant Activity

Sodium ferulate has shown significant neuroprotective effects against oxidative damage and neurotoxicity. Research indicates that it can protect against H2O2-induced oxidative stress in pheochromocytoma (PC12) cells, which are often used as a model for neuronal studies. In behavioral tests, acute administration of this compound reduced immobility in forced-swimming and tail-suspension tests in rodents, suggesting potential antidepressant-like effects .

Case Study: Hypnic Headache Treatment

A notable clinical application is in treating hypnic headaches. Two patients reported complete relief from symptoms after receiving this compound for two to three months. Polysomnography indicated that headache attacks occurred during non-rapid eye movement sleep, highlighting the compound's effectiveness in managing this rare disorder .

Cardiovascular Applications

Cardiac Hypertrophy Management

this compound has been investigated for its role in managing cardiac hypertrophy, particularly in spontaneously hypertensive rats. Studies have demonstrated that this compound administration significantly improved left ventricular structure and function over a 12-week period, indicating its potential as a therapeutic agent for hypertension-related heart conditions .

Mechanisms of Action

The protective effects against angiotensin II-induced cardiac hypertrophy have been linked to the downregulation of MAPK/ERK and JNK signaling pathways. This suggests that this compound may mitigate the pathological remodeling of the heart associated with hypertension .

Antioxidative Properties

Oxidative Stress Reduction

this compound exhibits strong antioxidative properties, effectively scavenging reactive oxygen species (ROS). In studies involving iron-overloaded mice, this compound treatment resulted in reduced liver damage and apoptosis compared to controls. The compound was shown to enhance antioxidant enzyme activities, thereby alleviating oxidative stress .

Anti-inflammatory Effects

Inflammation Modulation

this compound has demonstrated anti-inflammatory effects in various models. It has been reported to inhibit inflammatory responses and tumor cell proliferation, suggesting its potential utility in treating inflammatory diseases and cancers .

Renal Protection

Contrast-Induced Nephropathy Prevention

In a clinical study involving patients with pulmonary hypertension undergoing computed tomography pulmonary angiography, this compound was administered to assess its renal protective effects. Results indicated that this compound could significantly reduce the incidence of contrast-induced nephropathy, highlighting its potential as a protective agent during imaging procedures .

Summary of Applications

作用机制

阿魏酸钠通过多种机制发挥其作用:

抗氧化活性: 它清除自由基并减少氧化应激。

抗炎作用: 阿魏酸钠抑制促炎细胞因子的产生,并调节核因子-κB 途径等信号通路。

相似化合物的比较

阿魏酸钠通常与其他酚酸类化合物进行比较,例如:

咖啡酸: 两种化合物均具有抗氧化特性,但阿魏酸钠具有更好的生物利用度和稳定性。

丁香酸: 结构相似,但阿魏酸钠具有更广泛的生物活性。

类似化合物:

- 咖啡酸

- 丁香酸

- 绿原酸

阿魏酸钠因其抗氧化、抗炎和心血管保护作用的独特组合而脱颖而出,使其在研究和治疗应用中成为一种有价值的化合物。

生物活性

Sodium ferulate (SF), the sodium salt of ferulic acid, is a compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms and potential therapeutic applications.

Overview of this compound

This compound is derived from ferulic acid, a phenolic compound found in many plants. SF is more stable and soluble in water than its parent compound, making it a suitable candidate for pharmaceutical applications. Its biological activities have been extensively studied, revealing promising results in various health conditions.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Several studies have demonstrated its ability to scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.

Key Findings:

- Oxidative Stress Reduction : SF has been shown to reduce oxidative injury in neuronal cells under high-glucose conditions by activating the Nrf2/HO-1 pathway, leading to increased expression of heme oxygenase-1 (HO-1) .

- Liver Protection : In animal models, SF treatment significantly reduced liver damage associated with iron overload by decreasing transaminase levels and hepatocyte apoptosis .

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties that may contribute to its therapeutic effects in various diseases.

Case Study:

- Vascular Smooth Muscle Cells (VSMCs) : In a study involving VSMCs stimulated with angiotensin II, SF reduced cell proliferation and migration while decreasing intracellular reactive oxidative species production. It also modulated key signaling pathways associated with inflammation and cell growth .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Evidence:

- Neuroprotection Against Excitotoxicity : SF demonstrated protective effects against H2O2-induced oxidative damage in PC12 cells. It also exhibited antidepressant-like activity in animal models through behavioral tests .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

The biological activities of this compound can be attributed to several mechanisms:

- Activation of Antioxidant Pathways : SF activates pathways that enhance the expression of antioxidant enzymes.

- Inhibition of Pro-inflammatory Cytokines : It reduces the production of inflammatory markers in various cellular models.

- Modulation of Cell Signaling Pathways : SF affects pathways such as Notch and Wnt, which are involved in cell proliferation and differentiation.

属性

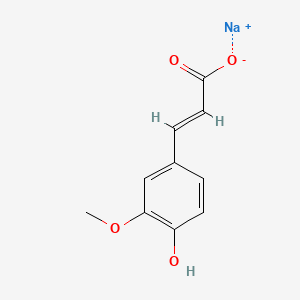

IUPAC Name |

sodium;3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTHNHPAQAVBEB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894080 | |

| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24276-84-4 | |

| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。